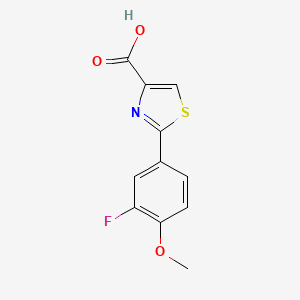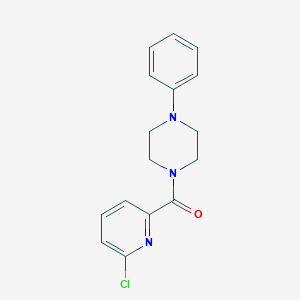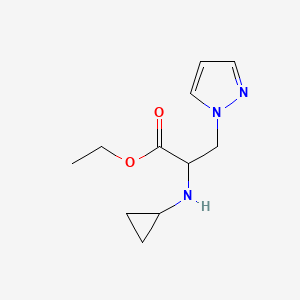
(2-Ethynylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethynylphenyl)hydrazine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)hydrazine typically involves the reaction of 2-ethynylaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C6H4(C≡CH)NH2+NH2NH2→C6H4(C≡CH)NHNH2
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(2-Ethynylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.
科学研究应用
(2-Ethynylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Ethynylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The ethynyl group can also participate in reactions that modify the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Phenylhydrazine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
(2-Ethylphenyl)hydrazine: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
(2-Aminophenyl)hydrazine:
Uniqueness
(2-Ethynylphenyl)hydrazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2-ethynylphenyl)hydrazine |
InChI |
InChI=1S/C8H8N2/c1-2-7-5-3-4-6-8(7)10-9/h1,3-6,10H,9H2 |
InChI 键 |
URIZRHCXIGWACX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)


![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)


![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)

![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
